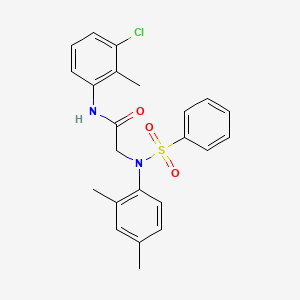![molecular formula C20H24N4O4 B6091096 5-[4-(3-ethoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline](/img/structure/B6091096.png)
5-[4-(3-ethoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(3-ethoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline, also known as ENA, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the nitroaniline family of compounds and has been shown to have a range of interesting properties that make it useful for a variety of different applications.
Mécanisme D'action
The mechanism of action of 5-[4-(3-ethoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline involves its ability to undergo a redox reaction with ROS. This reaction results in a change in the fluorescence properties of this compound, which can be detected using fluorescence microscopy or spectroscopy. This mechanism of action has been well characterized and has been used to develop a range of different assays for the detection of ROS.
Biochemical and Physiological Effects:
This compound has been shown to have a range of interesting biochemical and physiological effects. For example, this compound has been shown to have antioxidant properties and can protect cells from oxidative stress. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce inflammation in a variety of different cell types.
Avantages Et Limitations Des Expériences En Laboratoire
5-[4-(3-ethoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline has a number of advantages for use in lab experiments. For example, this compound is highly selective for ROS and can be used to detect ROS in living cells and tissues. Additionally, this compound is relatively easy to synthesize and can be produced in large quantities. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound is sensitive to pH and temperature changes, which can affect its fluorescence properties. Additionally, this compound can be toxic to cells at high concentrations, which can limit its use in certain applications.
Orientations Futures
There are a number of different future directions for research on 5-[4-(3-ethoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline. One promising area of research involves the development of new assays for the detection of ROS using this compound. Additionally, this compound could be used in combination with other fluorescent probes to develop multi-color imaging assays for the detection of different types of ROS. Finally, this compound could be used in combination with other compounds to develop new therapies for oxidative stress-related diseases.
Méthodes De Synthèse
The synthesis of 5-[4-(3-ethoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline involves a multi-step process that begins with the reaction of 3-ethoxybenzoyl chloride with piperazine to form the intermediate 4-(3-ethoxybenzoyl)-1-piperazine. This intermediate is then reacted with N-methyl-2-nitroaniline to form the final product, this compound. This synthesis method has been optimized over the years to improve the yield and purity of the final product.
Applications De Recherche Scientifique
5-[4-(3-ethoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. This compound has been shown to be highly selective for ROS and can be used to detect ROS in living cells and tissues.
Propriétés
IUPAC Name |
(3-ethoxyphenyl)-[4-[3-(methylamino)-4-nitrophenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-3-28-17-6-4-5-15(13-17)20(25)23-11-9-22(10-12-23)16-7-8-19(24(26)27)18(14-16)21-2/h4-8,13-14,21H,3,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILYSOYGEDHVNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-ethyl-3-[2-(3-fluorophenyl)ethyl]-1-piperidinecarboxamide](/img/structure/B6091018.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6091025.png)

![N-methyl-5-[1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6091053.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-(4-pyridinyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6091061.png)
![N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6091063.png)
![5-(4-fluorophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6091065.png)
![N-[3-(1H-pyrazol-1-yl)phenyl]-1-(4,4,4-trifluorobutyl)prolinamide](/img/structure/B6091073.png)

![2-[1-(3,4-difluorobenzyl)-4-(2-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6091080.png)
![2-(1-methyl-1H-imidazol-2-yl)-N-[2-(6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]benzamide](/img/structure/B6091081.png)

![3-hydroxy-3-[2-(8-quinolinylhydrazono)propyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B6091099.png)
![3-[1-(2-fluorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B6091106.png)
